molecular formula C10H13NO2S B13644346 1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one

1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13644346
M. Wt: 211.28 g/mol
InChI Key: OLBWXQUWSFMLAV-AATRIKPKSA-N
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Description

1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.

    Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(E)-1-(2,5-dimethyl-1,3-thiazol-4-yl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C10H13NO2S/c1-4-13-6-5-9(12)10-7(2)14-8(3)11-10/h5-6H,4H2,1-3H3/b6-5+

InChI Key

OLBWXQUWSFMLAV-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=C(SC(=N1)C)C

Canonical SMILES

CCOC=CC(=O)C1=C(SC(=N1)C)C

Origin of Product

United States

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